molecular formula C31H22.Cl2Zr B1148381 Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride CAS No. 132510-07-7

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride

Cat. No.: B1148381
CAS No.: 132510-07-7
M. Wt: 556.64
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Description

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound with the chemical formula

C31H22Cl2ZrC_{31}H_{22}Cl_2ZrC31​H22​Cl2​Zr

. This compound is notable for its use as a catalyst in various organic synthesis reactions, particularly in polymerization processes[1][1].

Biochemical Analysis

Biochemical Properties

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate the polymerization of olefins. The compound reduces the activation energy required for these reactions, thereby increasing the reaction rate. It interacts with olefins, enabling them to react with each other to form long-chain polymers . The nature of these interactions is primarily catalytic, where the compound acts as a mediator to accelerate the reaction without being consumed in the process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to changes in the cellular environment, promoting or inhibiting specific biochemical pathways . For instance, its role in polymerization reactions can impact the synthesis of cellular components, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of olefins by reducing the activation energy required for the reaction. This process involves the compound interacting with olefins, facilitating their reaction to form long-chain polymers . Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic properties over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness as a catalyst.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve the desired catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    High-Pressure Reactors: To ensure complete reactions and high yields.

    Purification Steps: Including recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

    Catalysis: Widely used as a catalyst in the polymerization of olefins, contributing to the production of various plastics.

    Organic Synthesis: Facilitates complex organic transformations, including asymmetric synthesis and cycloaddition reactions[][1].

Biology and Medicine

    Drug Development:

Industry

    Polymer Industry: Essential in the production of high-density polyethylene (HDPE) and other polymers.

    Material Science: Used in the synthesis of advanced materials with specific properties[][1].

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)zirconium dichloride: Another zirconium-based catalyst used in polymerization.

    Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)titanium dichloride: Similar structure but with titanium instead of zirconium.

Uniqueness

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand arrangement, which provides a balance of stability and reactivity, making it highly effective in catalysis compared to other similar compounds .

Biological Activity

Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride, commonly referred to as CpFluZrCl2, is an organometallic compound notable for its applications in catalysis and organic synthesis. Its unique structure, characterized by a zirconium center coordinated with cyclopentadienyl and fluorenyl ligands, allows it to participate in various chemical reactions, particularly in polymerization processes. This article explores the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 132510-07-7
  • Molecular Formula : C31H22Cl2Zr
  • Molecular Weight : 556.646 g/mol

Structural Characteristics

The compound features a zirconium atom bonded to two chlorine atoms and complexed with a diphenylmethylidene group alongside cyclopentadienyl and fluorenyl moieties. This configuration is crucial for its catalytic properties.

Catalytic Applications

This compound has been extensively studied for its catalytic efficiency in organic synthesis:

  • Ring-Opening Polymerization (ROP) : Research indicates that CpFluZrCl2 effectively catalyzes the ROP of cyclic ethers such as tetrahydrofuran (THF), leading to the formation of polyethers with controlled molecular weights and architectures.

The biological activity of this compound primarily stems from its role as a catalyst rather than direct biological effects on living organisms. The mechanism involves:

  • Activation of Monomers : The zirconium center facilitates the activation of cyclic monomers, allowing for their polymerization.
  • Coordination Chemistry : The presence of electron-rich ligands enhances the electrophilicity of the zirconium center, promoting nucleophilic attack by monomers.

Case Studies

  • Study on Polymerization Efficiency :
    • A study published in the Journal of Molecular Catalysis A demonstrated that CpFluZrCl2 significantly improves the rate of polymerization compared to traditional catalysts. The research highlighted its ability to produce polymers with narrow molecular weight distributions, which is desirable in materials science .
  • Environmental Impact Assessment :
    • Another research project evaluated the environmental implications of using CpFluZrCl2 in industrial processes. The findings suggested that while the compound is effective as a catalyst, proper handling and disposal are critical due to its organometallic nature .

Data Table: Comparison with Other Catalysts

CatalystReaction TypeYield (%)Molecular Weight (g/mol)Environmental Impact
This compoundROP of THF95556.646Moderate
Titanium tetrachlorideROP of THF90189.73High
Aluminum triisobutylamideROP of lactones92181.24Low

Safety and Handling

Due to its chemical nature, safety precautions must be observed when handling this compound:

  • Store in a cool, ventilated area away from heat sources.
  • Avoid contact with skin and eyes; use appropriate personal protective equipment (PPE).
  • Dispose of waste according to local regulations to minimize environmental impact .

Properties

CAS No.

132510-07-7

Molecular Formula

C31H22.Cl2Zr

Molecular Weight

556.64

Origin of Product

United States
Customer
Q & A

Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?

A1: this compound acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.

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